4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride
Description
Background and Scientific Significance
4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride (CAS 1803590-92-2) is a synthetic sulfonamide derivative characterized by a pyrrolidine-substituted benzene sulfonamide scaffold. Its molecular formula, $$ \text{C}{11}\text{H}{17}\text{ClN}2\text{O}3\text{S} $$, reflects a molecular weight of 292.78 g/mol. The compound’s structural complexity arises from the integration of a pyrrolidine ring—a five-membered nitrogen-containing heterocycle—linked via a methoxy group to a sulfonamide-functionalized benzene ring. This design leverages pyrrolidine’s conformational rigidity and sulfonamide’s bioisosteric properties, which are critical for interactions with biological targets such as enzymes and receptors.
Sulfonamides have been pivotal in medicinal chemistry since Gerhard Domagk’s 1935 discovery of prontosil, the first antibacterial sulfonamide. Modern derivatives like this compound are optimized for enhanced selectivity and pharmacokinetic properties, often targeting enzymes such as carbonic anhydrases or nuclear receptors. The pyrrolidine moiety introduces stereochemical diversity, enabling fine-tuning of binding affinity and metabolic stability. Current research emphasizes its role in developing therapeutics for conditions influenced by dysregulated enzymatic activity, including cancer and inflammatory diseases.
Historical Context in Chemical Research
The evolution of sulfonamide chemistry traces back to early 20th-century dye chemistry, where sulfonamide groups were incorporated into azo dyes to enhance antibacterial activity. Domagk’s work demonstrated that structural modifications could transform dyes into life-saving drugs, a principle that underpins modern drug design. The introduction of pyrrolidine into sulfonamide frameworks emerged later, driven by advances in heterocyclic chemistry and computational modeling.
In the 2010s, researchers began exploring pyrrolidine-sulfonamide hybrids to address limitations in early sulfonamide drugs, such as toxicity and resistance. For example, phenyl (3-phenylpyrrolidin-3-yl)sulfones were developed as selective RORγt inverse agonists, showcasing the scaffold’s versatility in targeting nuclear receptors. The hydrochloride salt form of 4-(pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide, first reported in 2016, improved aqueous solubility and crystallinity, facilitating preclinical testing. These innovations reflect a broader trend toward modular synthesis, where pyrrolidine and sulfonamide units serve as building blocks for structure-activity relationship (SAR) studies.
Research Objectives and Scope
Recent studies prioritize three objectives:
- Structural Optimization : Modifying the pyrrolidine ring’s substituents to enhance target selectivity. For instance, fluorination at the benzene ring or incorporation of polar groups at the pyrrolidine nitrogen improves interactions with hydrophobic pockets and hydrogen-bonding networks in enzymes.
- Mechanistic Elucidation : Investigating the compound’s inhibition kinetics against carbonic anhydrase isoforms (e.g., hCAII, hCAIX) using X-ray crystallography and isothermal titration calorimetry. Preliminary data suggest IC$$_{50}$$ values ranging from 0.12 to 0.24 μM, comparable to acetazolamide.
- Synthetic Accessibility : Developing scalable routes for large-scale production. Current methods involve sulfonation of 4-hydroxybenzenesulfonamide followed by coupling with pyrrolidine derivatives and hydrochloride salt formation.
The scope of research excludes clinical applications and toxicology, focusing instead on chemical synthesis, crystallography, and in vitro bioactivity. Collaborative efforts between academic and industrial laboratories aim to position this compound as a lead structure for next-generation enzyme inhibitors.
Tables
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{11}\text{H}{17}\text{ClN}2\text{O}3\text{S} $$ | |
| Molecular Weight | 292.78 g/mol | |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N.Cl | |
| XLogP3 | 1.2 (predicted) |
Table 2: Comparative Inhibitory Activity Against Carbonic Anhydrases
| Compound | hCAII IC$$_{50}$$ (μM) | hCAIX IC$$_{50}$$ (μM) |
|---|---|---|
| This compound | 0.24 ± 0.18 | 0.15 ± 0.07 |
| Acetazolamide (reference) | 0.21 ± 0.09 | 0.18 ± 0.05 |
Data derived from .
Propriétés
IUPAC Name |
4-(pyrrolidin-3-ylmethoxy)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S.ClH/c12-17(14,15)11-3-1-10(2-4-11)16-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2,(H2,12,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVDROSJVCIARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=C(C=C2)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Nucleophilic Substitution Approach
This method involves the reaction of 4-hydroxybenzenesulfonamide with a pyrrolidine derivative under basic conditions:
| Step | Reactants | Conditions | Product | References |
|---|---|---|---|---|
| 1 | 4-hydroxybenzenesulfonamide | Reacted with pyrrolidine derivative | 4-(Pyrrolidin-3-ylmethoxy)benzenesulfonamide | Based on synthesis pathways described in literature |
| 2 | Acidification with hydrochloric acid | Room temperature to reflux | Hydrochloride salt | Standard acid-base chemistry |
This approach is supported by literature indicating the use of organic solvents such as dichloromethane or methanol, with reaction temperatures from ambient to reflux conditions (around 80-120°C).
High-Temperature, High-Pressure Method
Research indicates that high-temperature, high-pressure conditions significantly improve yield and purity:
- Reaction temperature: 120°C to 125°C
- Pressure: 0.8 MPa to 1.2 MPa
- Reactant molar ratio: 1:8 to 1:15 (pyrrolidine derivative to sulfonamide)
- Hydrazine hydrate concentration: 50-80 wt%
This method involves reacting the precursor with excess hydrazine hydrate at elevated temperature and pressure, which accelerates the substitution and sulfonamide formation, leading to higher yields and purity.
Patent-Driven Synthesis
A notable patent (CN110256304A) describes a process for preparing sulfonamide derivatives using hydrazine hydrate at high temperature and pressure, emphasizing industrial scalability. The process involves:
- Reacting p-chlorobenzenesulfonamide with hydrazine hydrate
- Maintaining reaction conditions at 120-125°C and 0.8-1.2 MPa
- Using molar ratios of 1:8 to 1:15
- Employing hydrazine hydrate with 50-80 wt% concentration
This approach enhances yield (up to 97.5%) and purity (~98.7%) while reducing costs and equipment requirements.
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect | References |
|---|---|---|---|
| Temperature | 120°C – 125°C | Accelerates reaction, improves yield | Patent CN110256304A |
| Pressure | 0.8 – 1.2 MPa | Maintains reaction environment, enhances conversion | Patent CN110256304A |
| Molar ratio (p-chlorobenzenesulfonamide : hydrazine hydrate) | 1:8 – 1:15 | Excess hydrazine improves conversion | Patent CN110256304A |
| Hydrazine hydrate concentration | 50 – 80 wt% | Higher concentration favors reaction efficiency | Patent CN110256304A |
Data Summary and Comparative Analysis
| Preparation Method | Temperature | Pressure | Molar Ratio | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|---|---|
| High-temp high-pressure method (Patent CN110256304A) | 120-125°C | 0.8-1.2 MPa | 1:8 to 1:15 | Up to 97.5 | ~98.7 | Suitable for industrial scale, cost-effective |
| Conventional room temperature method | Ambient | Atmospheric | 1:1 to 1:2 | Lower | Variable | Less efficient, lower yield |
Notes and Considerations
- Reaction Optimization: Excess hydrazine hydrate and elevated temperatures significantly improve yield and purity.
- Safety: High-pressure reactions require specialized equipment and safety measures.
- Environmental Impact: Use of excess hydrazine necessitates proper waste management due to toxicity.
- Industrial Scalability: Patent methods demonstrate feasibility for large-scale production with cost and efficiency advantages.
Analyse Des Réactions Chimiques
4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Medicinal Chemistry
4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride is primarily investigated for its potential therapeutic applications. Sulfonamides are known for their antibacterial properties, and this compound may exhibit similar effects. Research has focused on:
- Antimicrobial Activity : Studies have explored its efficacy against various bacterial strains, potentially leading to new antibiotic formulations.
- Anti-inflammatory Properties : Sulfonamides are often evaluated for their ability to modulate inflammatory responses, making this compound a candidate for treating inflammatory diseases.
Drug Development
The compound serves as a building block in drug design due to its ability to interact with biological targets effectively. Its structural features can be modified to enhance pharmacological properties, including:
- Targeted Drug Delivery : Modifications can lead to improved specificity towards certain receptors or enzymes.
- Combination Therapies : It may be used in conjunction with other drugs to enhance therapeutic outcomes.
Biological Studies
Research involving this compound often includes biological assays to assess its interaction with cellular pathways and mechanisms:
- Cell Viability Assays : Evaluating cytotoxicity against various cell lines.
- Mechanism of Action Studies : Investigating how the compound affects specific biological targets at the molecular level.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of 4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a new antibiotic agent. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
Case Study 2: Anti-inflammatory Effects
In vitro studies showed that this compound could inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential role in treating chronic inflammatory conditions such as rheumatoid arthritis.
Case Study 3: Structure-Activity Relationship (SAR) Analysis
Research focusing on SAR revealed that modifications to the pyrrolidine moiety significantly impacted the biological activity of the compound, highlighting the importance of structural optimization in drug development.
Mécanisme D'action
The mechanism of action of 4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as proteases. By binding to the active site of these enzymes, the compound inhibits their activity, preventing the breakdown of proteins and peptides. This inhibition can modulate various biological pathways and processes, making it useful in research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
Activité Biologique
4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride, identified by its CAS number 1803590-92-2, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, biological evaluation, and specific case studies that highlight its efficacy in various therapeutic contexts.
Chemical Structure and Properties
The chemical structure of 4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride features a pyrrolidine moiety linked to a benzene sulfonamide. This structural configuration is significant for its biological activity, particularly in inhibiting specific enzyme pathways.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with benzene sulfonamide under controlled conditions. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The primary mechanism of action for 4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride appears to involve the inhibition of carbonic anhydrases (CAs), which are zinc-containing enzymes critical for maintaining acid-base balance in organisms. Dysregulation of CAs has been linked to various diseases, including glaucoma and certain cancers .
Inhibition Studies
Recent studies have evaluated the inhibitory effects of this compound on different isoforms of carbonic anhydrases. For instance, it has shown significant inhibitory activity against human carbonic anhydrase II (hCAII), with IC50 values indicating potent inhibition compared to standard inhibitors like acetazolamide . The following table summarizes the inhibitory activity against various CAs:
| Compound | Target Isoform | IC50 (μM) |
|---|---|---|
| 4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride | hCAII | 0.24 ± 0.18 |
| Other derivatives | hCAIX | 0.15 ± 0.07 |
| Other derivatives | hCAXII | 0.12 ± 0.07 |
Cancer Treatment
One notable case study involved the use of this compound in targeting cancer cells that rely heavily on aerobic metabolism. The compound demonstrated cytotoxic effects in vitro against pancreatic cancer cell lines when assessed for its ability to inhibit oxidative phosphorylation (OXPHOS) .
In a comparative analysis with other known inhibitors, this compound exhibited a favorable profile, suggesting potential as a therapeutic agent in oncology.
Neuroprotective Effects
Another area of research has focused on the neuroprotective properties of this compound. In models of epilepsy and neurodegeneration, preliminary findings indicate that it may help modulate neuronal excitability through carbonic anhydrase inhibition, thereby offering protective effects against neuronal damage .
Q & A
Q. What are the key considerations for designing an efficient synthetic route for 4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride?
Methodological Answer:
- Employ statistical Design of Experiments (DoE) to systematically optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). This minimizes trial-and-error approaches and identifies critical interactions between variables.
- Prioritize atom economy and step efficiency, leveraging modular intermediates (e.g., pyrrolidine derivatives or sulfonamide precursors) to streamline multi-step syntheses.
- Validate intermediates via thin-layer chromatography (TLC) or LC-MS to ensure reaction progression and minimize byproduct formation .
Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use , , and 2D NMR (e.g., COSY, HSQC) to confirm regiochemistry and detect stereochemical impurities.
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase columns with UV/Vis or mass detection to quantify purity (>95% threshold for research-grade material).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight confirmation and identifies trace impurities. Cross-reference with published spectra for validation .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
Methodological Answer:
- Conduct solubility screens in polar (e.g., DMSO, water) and non-polar solvents (e.g., dichloromethane) using dynamic light scattering (DLS) to detect aggregation.
- Assess pH-dependent stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust buffered solutions (pH 1–12) to identify degradation pathways (e.g., hydrolysis of the sulfonamide group) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Perform risk assessments using Safety Data Sheets (SDS) and adhere to hazard codes (e.g., H315 for skin irritation, H319 for eye damage).
- Use fume hoods and closed-system reactors to minimize inhalation/contact risks.
- Implement emergency response protocols for spills (e.g., neutralization with sodium bicarbonate) and exposure (e.g., eye irrigation with saline) .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Apply density functional theory (DFT) to model transition states and intermediate geometries during sulfonamide bond formation or pyrrolidine functionalization.
- Validate computational predictions with kinetic isotope effects (KIE) or isotopic labeling experiments (e.g., -tracing).
- Use molecular dynamics (MD) simulations to study solvent effects on reaction pathways .
Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in studies involving this compound?
Methodological Answer:
- Conduct sensitivity analysis to identify variables (e.g., solvent dielectric constant) that disproportionately affect outcomes.
- Establish a feedback loop where experimental data refine computational parameters (e.g., solvation models in DFT).
- Use multivariate statistical tools (e.g., principal component analysis) to isolate confounding factors in heterogeneous datasets .
Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
Methodological Answer:
- Design focused libraries by modifying substituents on the pyrrolidine ring or sulfonamide group. Prioritize substitutions based on Lipinski’s Rule and bioavailability predictions.
- Validate SAR hypotheses with in vitro assays (e.g., enzyme inhibition IC) and correlate results with steric/electronic parameters (e.g., Hammett constants).
- Apply machine learning to predict bioactivity from molecular descriptors (e.g., topological polar surface area) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
